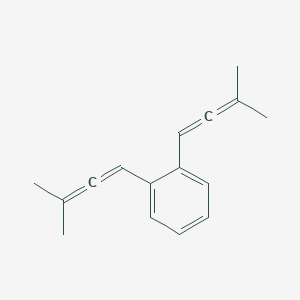
1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by the presence of two 3-methylbuta-1,2-dien-1-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of 1,2-dibromobenzene with 3-methylbuta-1,2-diene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1-buten-3-yl)benzene
- 1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene
- 1,1’-(3-methylbutylidene)bisbenzene
Uniqueness
1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene is unique due to the presence of two 3-methylbuta-1,2-dien-1-yl groups, which confer distinct chemical properties and reactivity. This structural feature allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Properties
CAS No. |
61838-63-9 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
InChI |
InChI=1S/C16H18/c1-13(2)9-11-15-7-5-6-8-16(15)12-10-14(3)4/h5-8,11-12H,1-4H3 |
InChI Key |
LPIUSLSFARWCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1=CC=CC=C1C=C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
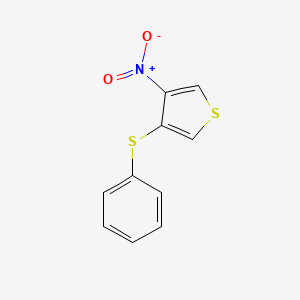
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
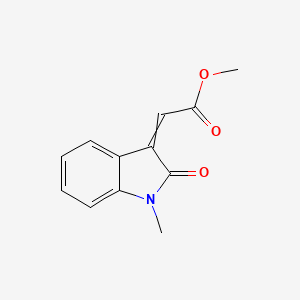
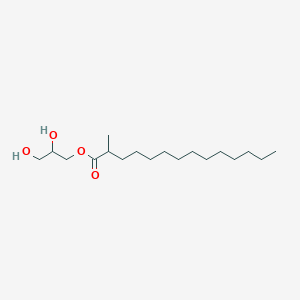
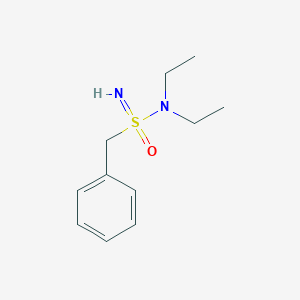
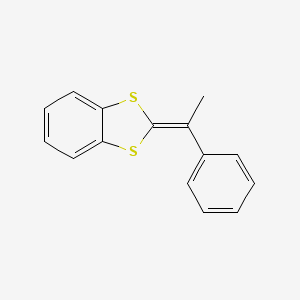
methanone](/img/structure/B14562013.png)
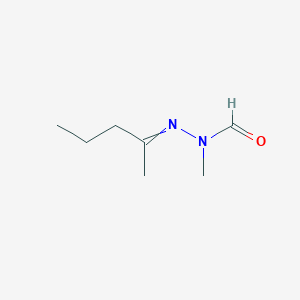
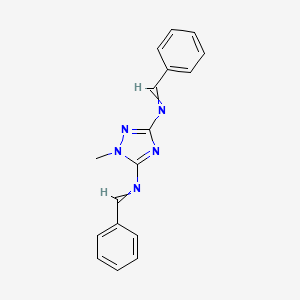
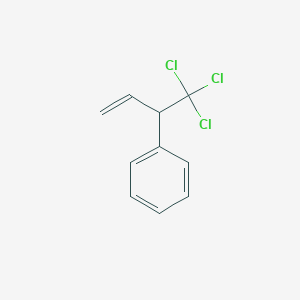
![5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid](/img/structure/B14562040.png)
